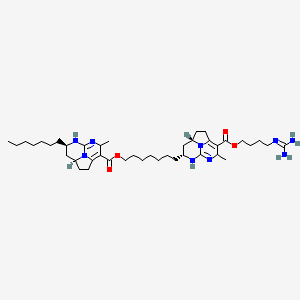
Ternatin C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ternatin C5 is an anthocyanin cation consisting of delphinidin with beta-D-glucosyl groups at the 3-, 3'- and 5'-positions. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a ternatin C5(2-).
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Characterization
Ternatins, including Ternatin C5, are blue anthocyanins found in the petals of Clitoria ternata (butterfly pea). The biosynthetic pathways of ternatins have been explored, revealing key enzymatic activities essential for producing Ternatin C5. These findings contribute to understanding the unique glucosylation pattern of Ternatin C5, which is characterized by a 3,3′,5′-triglucosylated anthocyanidin structure (Kazuma et al., 2004).
Anti-Adipogenic and Lipid Metabolism Effects
Research on (-)-Ternatin, a variant of Ternatin C5, has shown its potential in inhibiting fat accumulation in cells and reducing fat mass in mice. This peptide has been observed to impact adipocyte differentiation and lipid synthesis, indicating a possible therapeutic application in metabolic disorders (Ito et al., 2009).
Suppression of Hyperglycemia and Fatty Acid Synthesis
Ternatin and its derivatives have shown effects in suppressing hyperglycemia and hepatic fatty acid synthesis in diabetic mice. This suggests a potential role for Ternatin C5 in managing diabetes and related metabolic conditions (Kobayashi et al., 2012).
Anti-Inflammatory Properties
Ternatin has demonstrated anti-inflammatory effects, such as inhibiting neutrophil accumulation in rats and reducing nitric oxide production in macrophages. These properties indicate potential use in treating chronic inflammatory diseases (Rao et al., 2003).
Cancer Research and Molecular Probes
Ternatin has been utilized as a model for designing molecular probes to understand its mechanism of action, which is pivotal in cancer research. Improved ternatin variants have shown increased potency against cancer cells, highlighting its potential in cancer therapeutics (Kawazoe et al., 2014).
Melanogenesis and COVID-19 Therapy
In silico studies have explored the activity of Ternatin compounds, including its role in melanogenesis and as a potential agent in COVID-19 oral manifestation therapy. This highlights the diverse applications of Ternatin in both dermatology and virology (Suherlan et al., 2021).
Propiedades
Nombre del producto |
Ternatin C5 |
|---|---|
Fórmula molecular |
C36H43O25+ |
Peso molecular |
875.7 g/mol |
Nombre IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C36H42O25/c37-7-18-24(45)27(48)30(51)34(59-18)56-15-1-10(2-16(23(15)44)57-35-31(52)28(49)25(46)19(8-38)60-35)33-17(5-12-13(40)3-11(39)4-14(12)55-33)58-36-32(53)29(50)26(47)20(61-36)9-54-22(43)6-21(41)42/h1-5,18-20,24-32,34-38,45-53H,6-9H2,(H3-,39,40,41,42,44)/p+1/t18-,19-,20-,24-,25-,26-,27+,28+,29+,30-,31-,32-,34-,35-,36-/m1/s1 |
Clave InChI |
WTWWJFYJOBVFTF-KTEHMMPASA-O |
SMILES isomérico |
C1=C(C=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





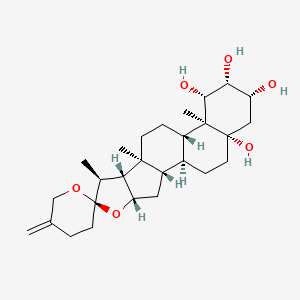
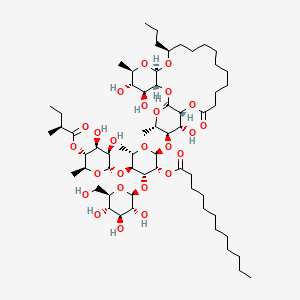
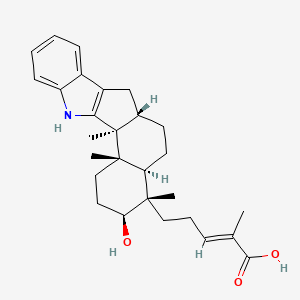
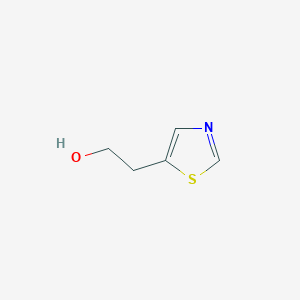
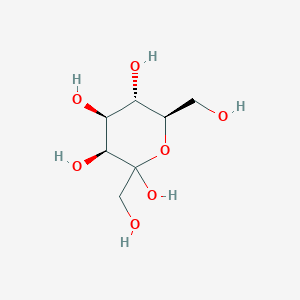
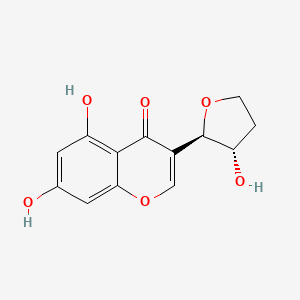
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
